molecular formula C3H12O12P4 B12799122 Propane-1,1,3,3-tetraphosphonic acid CAS No. 19928-94-0

Propane-1,1,3,3-tetraphosphonic acid

Cat. No.: B12799122
CAS No.: 19928-94-0
M. Wt: 364.02 g/mol
InChI Key: YVPHSTVRTGSOSK-UHFFFAOYSA-N
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Description

Propane-1,1,3,3-tetraphosphonic acid (CAS 19928-94-0 ) is an organic polyphosphonate compound characterized by four phosphonic acid groups. Its molecular formula is C3H12O12P4 . This structure is the foundation for its salts, such as the Tetrasodium 1,1,3,3-propanetetraphosphonate dihydrate (CAS 119733-46-9) . A primary research application of this compound and its salts is in the field of detergency and cleaning, where it functions as an effective builder . Its mechanism of action involves chelating metal ions (sequestering), which helps in water softening and enhances the performance of surfactants in cleaning and laundering applications . Research indicates its utility extends to synthetic detergent compositions and soaps . This reagent is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

19928-94-0

Molecular Formula

C3H12O12P4

Molecular Weight

364.02 g/mol

IUPAC Name

1,3,3-triphosphonopropylphosphonic acid

InChI

InChI=1S/C3H12O12P4/c4-16(5,6)2(17(7,8)9)1-3(18(10,11)12)19(13,14)15/h2-3H,1H2,(H2,4,5,6)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)

InChI Key

YVPHSTVRTGSOSK-UHFFFAOYSA-N

Canonical SMILES

C(C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,1,3,3-tetraphosphonic acid can be synthesized through several methods. One common approach involves the reaction of propane-1,3-diol with phosphorous acid and phosphoric acid under controlled conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the tetraphosphonic acid groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through various techniques such as crystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propane-1,1,3,3-tetraphosphonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various phosphonate derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorous compounds.

    Substitution: The phosphonic acid groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various phosphonate esters, reduced phosphorous compounds, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propane-1,1,3,3-tetraphosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent in coordination chemistry and as a ligand in the synthesis of metal-organic frameworks.

    Biology: The compound is studied for its potential use in bone bonding and as a surface modifier for biomedical implants.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain diseases.

    Industry: It is used in water treatment processes, as a scale inhibitor, and in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism by which propane-1,1,3,3-tetraphosphonic acid exerts its effects is primarily through its strong chelating properties. The compound can form stable complexes with metal ions, which can alter the chemical and physical properties of the metal ions. This chelation process is crucial in applications such as water treatment and biomedical implants, where the compound helps to prevent scale formation and improve biocompatibility.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical distinctions between propane-1,1,3,3-tetraphosphonic acid and analogous compounds:

Compound Name Phosphonic Groups Structural Features Primary Applications
This compound 4 Four –PO(OH)₂ groups at 1,1,3,3 positions Anti-inflammatory agents, detergent additives
Ethane-1,1,2-triphosphonic acid 3 Three –PO(OH)₂ groups at 1,1,2 positions Metal chelation, corrosion inhibition; prepared via U.S. Pat. No. 3,551,339
Methanediphosphonic acid 2 Two –PO(OH)₂ groups on methane backbone Bone-targeting pharmaceuticals (e.g., bisphosphonates), water treatment
Propane-1,1,2,3-tetraphosphonic acid 4 Four –PO(OH)₂ groups at 1,1,2,3 positions Detergent formulations; positional isomerism alters solubility and metal-binding kinetics
Propanephosphonic acid 1 Single –PO(OH)₂ group at terminal carbon Intermediate in organic synthesis; limited chelation utility compared to polyphosphonates

Chelation Efficiency and Stability

  • This compound exhibits superior metal-binding capacity due to its four phosphonic groups, enabling stable complexes with Ca²⁺, Mg²⁺, and Fe³⁺. This is critical in detergent formulations to prevent scale formation .
  • Ethane-1,1,2-triphosphonic acid and methanediphosphonic acid show lower stability constants for transition metals, limiting their utility in high-ionic-strength environments .

Research Findings and Data

Spectrophotometric Standardization

  • 1,1,3,3-Tetraethoxy-propane , a derivative of this compound, is widely used as a standard in thiobarbituric acid reactive substances (TBARS) assays to quantify malondialdehyde (MDA), a lipid peroxidation biomarker. Its stability under heating (96–100°C) ensures reliable calibration .

Critical Analysis of Evidence

  • Contradictions : While this compound is highlighted in anti-inflammatory and detergent applications, similar compounds like ethane-2-carboxy-1,1-diphosphonic acid are restricted to niche roles (e.g., corrosion inhibition) .
  • Gaps: Limited data exist on the environmental persistence or toxicity of this compound compared to regulated compounds like 1,2,3-trichloropropane .

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